3-氨基-4,6-二氟-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

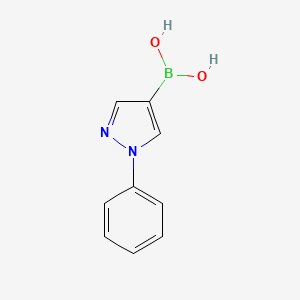

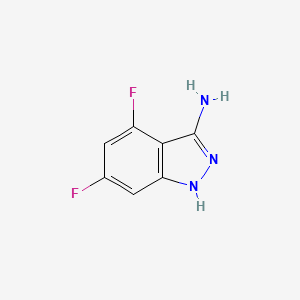

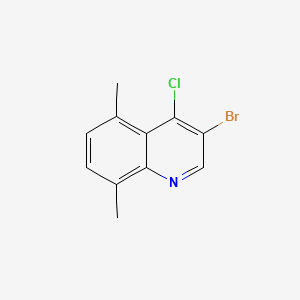

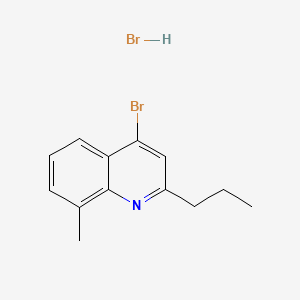

3-Amino-4,6-difluoro-1H-indazole is a chemical compound with the molecular formula C7H5F2N3. It’s a type of indazole, which is a highly conjugated molecule. This expands its applications to dye-sensitized solar cells (DSSCs). Due to the pyrazole moiety, 4-fluoro-1H-indazole can coordinate to metal center to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

Synthesis Analysis

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The synthesis of 1H-indazole-3-amine derivatives involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .Molecular Structure Analysis

The molecular weight of 3-Amino-4,6-difluoro-1H-indazole is 169.135 . The structure of indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis

The chemical reactions of 1H-indazole-3-amine derivatives are complex and involve various strategies including transition metal catalyzed reactions, reductive cyclization reactions .科学研究应用

合成和抗菌活性

吲唑衍生物,如 3-氨基-4,6-二氟-1H-吲唑,已被用于合成新型嘧啶和环化的嘧啶稠合吲唑衍生物。这些衍生物是通过 GdCl(3) 催化的 Grieco 缩合合成的。此过程产生的化合物对各种革兰氏阳性菌和革兰氏阴性菌以及酵母菌和丝状真菌等真菌物种表现出显着的活性。一些衍生物显示出显着的抗菌活性,为在抗菌药物开发中进一步探索提供了潜力 (Yakaiah 等人,2008)。

抗增殖和抗癌活性

通过吲唑结构的化学修饰合成的 1H-苯并[f]吲唑-4,9-二酮衍生物已被评估其对癌细胞系的抗增殖活性。初步研究表明,这些衍生物具有显着的抗增殖活性,表明它们作为开发新型抗癌剂的候选者的潜力。对各种癌细胞系增殖的独特抑制作用突出了吲唑衍生物在癌症治疗中的治疗潜力 (Molinari 等人,2015)。

结构和电子表征

吲唑衍生物的结构和电子性质已得到广泛研究。例如,某些吲唑衍生物的晶体结构、电子构型和分子间相互作用已通过各种分析技术表征,包括 X 射线分析、密度泛函理论 (DFT) 和 Hirshfeld 表面分析。这些研究有助于更深入地了解吲唑衍生物的分子性质和潜在反应性,有助于设计和开发具有所需生物活性的新化合物 (Lu 等人,2020)。

作用机制

Target of Action

3-Amino-4,6-difluoro-1H-indazole is a derivative of indazole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indazole derivatives have been shown to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.

Mode of Action

Indazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that 3-Amino-4,6-difluoro-1H-indazole may interact with its targets to modulate these biological processes.

Biochemical Pathways

Indazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

For example, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM , suggesting that 3-Amino-4,6-difluoro-1H-indazole may have similar effects.

Action Environment

The biological activity of indazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .

安全和危害

The safety data sheet for a similar compound, 3-Amino-4-fluoro-1H-indazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .

未来方向

Indazole derivatives have attracted great attention due to their diverse biological activities, such as anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetes, and anti-osteoporosis . At present, at least 43 kinds of indazole-based therapeutics have been used in clinical application or clinical trials . Therefore, the medicinal properties of indazole, including 3-Amino-4,6-difluoro-1H-indazole, will likely continue to be explored for the treatment of various pathological conditions .

生化分析

Biochemical Properties

It has been suggested that the 1H-indazole-3-amine structure is an effective hinge-binding fragment . This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that influences their function.

Cellular Effects

Some indazole derivatives have been found to have inhibitory effects against human cancer cell lines . This suggests that 3-Amino-4,6-difluoro-1H-indazole may also have potential effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

4,6-difluoro-1H-indazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURQUCAPVCIQML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700188 |

Source

|

| Record name | 4,6-Difluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1197193-24-0 |

Source

|

| Record name | 4,6-Difluoro-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-(4-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-6-yl)piperazine-1-carboxylate](/img/structure/B598964.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-methoxy-](/img/structure/B598967.png)

![2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl](/img/structure/B598969.png)